molecular formula C17H20BrNO B091097 Bromazine CAS No. 118-23-0

Bromazine

Cat. No.: B091097
CAS No.: 118-23-0
M. Wt: 334.2 g/mol
InChI Key: NUNIWXHYABYXKF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromazine, also known as bromodiphenhydramine, primarily targets histamine H1 receptors and muscarinic receptors . These receptors play a crucial role in allergic reactions and neurotransmission, respectively.

Mode of Action

This compound acts as an antagonist at these receptor sites . It competes with free histamine for binding at H1-receptor sites, thereby antagonizing the effects of histamine . This interaction leads to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histaminergic pathway. By blocking H1 receptors, this compound prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of gastrointestinal smooth muscle .

Pharmacokinetics

This compound exhibits high bioavailability when administered orally . It is primarily metabolized in the liver, specifically through cytochrome P450 (CYP)-mediated pathways . The elimination half-life of this compound is reported to be between 1 to 4 hours .

Result of Action

The antagonistic action of this compound on histamine H1 receptors alleviates symptoms caused by endogenous histamine on bronchial, capillary, and gastrointestinal smooth muscles . This results in relief from allergic symptoms such as itching, sneezing, and hives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, individual factors such as age, health status, and genetic variations in drug-metabolizing enzymes can also influence the drug’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromodiphenhydramine involves a Grignard reaction between phenylmagnesium bromide and para-bromobenzaldehyde, resulting in p-bromobenzhydrol . This intermediate is then halogenated with acetyl bromide in benzene solvent to form p-bromo-benzhydrylbromide . Finally, etherification with deanol completes the synthesis of bromodiphenhydramine .

Industrial Production Methods: Industrial production methods for bromodiphenhydramine typically follow the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Bromodiphenhydramine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert bromodiphenhydramine to its corresponding amine derivatives.

    Substitution: Halogenation and other substitution reactions can modify the aromatic rings of bromodiphenhydramine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives of bromodiphenhydramine, which can have different pharmacological properties.

Scientific Research Applications

Bromodiphenhydramine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Diphenhydramine: An analogue of bromodiphenhydramine with a similar structure but without the bromine substitution.

    Carbinoxamine: Another ethanolamine antihistamine with similar pharmacological properties.

    Tripelennamine: A first-generation antihistamine with a different chemical structure but similar therapeutic uses.

Uniqueness: Bromodiphenhydramine is unique due to its bromine substitution on one of the phenyl rings, which enhances its antihistamine and antimicrobial properties compared to its analogues .

Properties

IUPAC Name

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNIWXHYABYXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1808-12-4 (hydrochloride)
Record name Bromazine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6022688
Record name Bromodiphenhydramine
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Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015367
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Solubility

3.45e-03 g/L
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.
Record name Bromodiphenhydramine
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CAS No.

118-23-0, 1808-12-4
Record name Bromodiphenhydramine
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Record name Bromazine [INN:BAN]
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Record name Bromodiphenhydramine
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Record name Bromazine
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Record name BROMODIPHENHYDRAMINE
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Record name Bromodiphenhydramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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